![molecular formula C10H8F2O B8407282 1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde](/img/structure/B8407282.png)
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H8F2O It features a cyclopropane ring attached to a 2,4-difluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of 2,4-difluorophenyl-substituted alkenes using diazo compounds in the presence of a transition metal catalyst. The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid.
Reduction: 1-(2,4-Difluorophenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The cyclopropane ring and fluorine atoms may also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the 2,4-difluorophenyl group, making it less sterically hindered and potentially more reactive.
2,4-Difluorobenzaldehyde: Lacks the cyclopropane ring, which may affect its reactivity and applications.
1-(2,4-Difluorophenyl)ethanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
1-(2,4-Difluorophenyl)cyclopropane-1-carbaldehyde is unique due to the combination of a cyclopropane ring, a 2,4-difluorophenyl group, and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H8F2O |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5-6H,3-4H2 |
InChI Key |
VVVQGZOWNHDLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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